molecular formula C6H5N3O B14659651 6H-Pyrimido[5,4-B][1,4]oxazine CAS No. 39586-43-1

6H-Pyrimido[5,4-B][1,4]oxazine

Cat. No.: B14659651
CAS No.: 39586-43-1
M. Wt: 135.12 g/mol
InChI Key: MVENYXPBNYAZJK-UHFFFAOYSA-N
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Description

6H-Pyrimido[5,4-B][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrimidine ring and an oxazine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[5,4-B][1,4]oxazine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, one method involves heating the reaction mixture to 250°C in a mixture of diphenyl oxide and biphenyl . Another approach includes treating 5-bromo-2,4-dichloro-6-methylpyrimidine with various amino acids such as alanine, phenylalanine, valine, leucine, and isoleucine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[5,4-B][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine or oxazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimido[5,4-B][1,4]oxazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

6H-Pyrimido[5,4-B][1,4]oxazine can be compared to other heterocyclic compounds with similar structures, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its distinct reactivity and biological activity.

Properties

CAS No.

39586-43-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6H-pyrimido[5,4-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1,3-4H,2H2

InChI Key

MVENYXPBNYAZJK-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=NC=NC=C2O1

Origin of Product

United States

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